molecular formula C10H20N2 B6614487 1-cyclopentyl-2-methylpiperazine CAS No. 1226365-46-3

1-cyclopentyl-2-methylpiperazine

Cat. No. B6614487
CAS RN: 1226365-46-3
M. Wt: 168.28 g/mol
InChI Key: ASZIXIGBMYHICX-UHFFFAOYSA-N
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Description

1-cyclopentyl-2-methylpiperazine is a cyclic amine compound. It is also known as 1-cyclopentyl-2-methylpiperazine dihydrochloride with a CAS Number of 2126160-82-3 . The molecular weight of this compound is 241.2 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The 1-cyclopentyl-2-methylpiperazine molecule contains a total of 33 bonds. There are 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Physical And Chemical Properties Analysis

1-cyclopentyl-2-methylpiperazine dihydrochloride is a powder at room temperature . The InChI code for this compound is 1S/C10H20N2.2ClH/c1-9-8-11-6-7-12(9)10-4-2-3-5-10;;/h9-11H,2-8H2,1H3;2*1H .

Safety and Hazards

The safety information for 1-cyclopentyl-2-methylpiperazine dihydrochloride includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclopentyl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-8-11-6-7-12(9)10-4-2-3-5-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZIXIGBMYHICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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